molecular formula C19H22N2O3S B2819751 N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 693265-37-1

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B2819751
M. Wt: 358.46
InChI Key: QFWZYFMOKRPACI-UHFFFAOYSA-N
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Description

“N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide moiety, which is known to have various biological and pharmaceutical properties .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The structure of “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is characterized by a pyrrolidine ring and a benzenesulfonamide moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzenesulfonamide moiety is a common motif in many drugs and medicinal compounds and plays an important role in their bioactivity .


Chemical Reactions Analysis

The chemical reactions involving “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could be influenced by steric factors and the spatial orientation of substituents . The reactions could also be influenced by the properties of the pyrrolidine ring and the benzenesulfonamide moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could be influenced by its pyrrolidine ring and benzenesulfonamide moiety. The pyrrolidine ring could contribute to the molecule’s three-dimensional structure and its ability to explore the pharmacophore space . The benzenesulfonamide moiety could contribute to the molecule’s bioactivity .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Chemical Synthesis : N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide has been utilized in the synthesis of various chemical compounds. For instance, its analogues are used in the carbamoylation process, converting amines to N-(benzenesulfonyl)ureas and alcohols to N-(benzenesulfonyl)carbamates (Sączewski, 2013).

  • Molecular Structure Studies : Extensive studies on molecular structure and spectroscopic properties of related benzenesulfonamide derivatives, such as sulfamethazine Schiff-base, have been conducted. These studies include analysis of electronic structures, molecular orbitals, and chemical shifts (Mansour & Ghani, 2013).

Future Directions

The future research on “N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” could focus on further exploring its biological activity and potential applications in medicine. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

properties

IUPAC Name

N,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-5-11-18(12-6-15)25(23,24)20(2)17-9-7-16(8-10-17)19(22)21-13-3-4-14-21/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZYFMOKRPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

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